molecular formula C11H9BrFNO2 B11842283 Ethyl 3-Bromo-6-fluoroindole-1-carboxylate

Ethyl 3-Bromo-6-fluoroindole-1-carboxylate

Cat. No.: B11842283
M. Wt: 286.10 g/mol
InChI Key: XJSQORMXTNNUFD-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-6-fluoroindole-1-carboxylate ( 1375064-61-1) is a strategically functionalized indole derivative of significant value in medicinal chemistry and drug discovery. With the molecular formula C 11 H 9 BrFNO 2 and a molecular weight of 286.10 g/mol, this compound serves as a privileged scaffold for the synthesis of complex bioactive molecules . The indole core is a prevalent structure in numerous natural products and pharmaceuticals, known for its ability to interact with diverse biological targets . This molecule is expertly engineered with two key halogen substituents that dictate its reactivity and application. The bromine atom at the 3-position acts as a versatile handle for further elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of complex carbon chains or heterocyclic systems . Simultaneously, the fluorine atom at the 6-position is a critical modification in modern drug design. Its high electronegativity influences the molecule's electron distribution, while its small size allows it to block metabolically vulnerable sites, often enhancing metabolic stability and binding affinity to target proteins . The ethyl carboxylate group on the nitrogen (N1) protects the indole nitrogen, preventing unwanted side reactions and improving handling characteristics during synthetic sequences . This compound is exclusively intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers utilize this building block in developing potential treatments for oncology, neurological disorders, and infectious diseases, leveraging the broad pharmacological activities of the indole class, which includes anticancer, antimicrobial, and anti-inflammatory properties . Its application also extends to materials science, where it can be used in the development of organic optoelectronic devices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

ethyl 3-bromo-6-fluoroindole-1-carboxylate

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)14-6-9(12)8-4-3-7(13)5-10(8)14/h3-6H,2H2,1H3

InChI Key

XJSQORMXTNNUFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(C2=C1C=C(C=C2)F)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Bromo 6 Fluoroindole 1 Carboxylate and Precursor Scaffolds

Indole (B1671886) Core Construction with Halogen and Fluoro Substitutions

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions and transition metal-catalyzed methods available. The presence of both a fluorine and a bromine atom on the indole ring, as in the target molecule, necessitates a synthetic approach that allows for precise control over the placement of these substituents.

Fischer Indole Synthesis Modifications for Substituted Indoles

The Fischer indole synthesis, a venerable method dating back to 1883, remains a robust and widely used strategy for the preparation of indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

For the synthesis of a 6-fluoroindole (B127801) scaffold, a logical precursor is (4-fluorophenyl)hydrazine. This starting material can be prepared from 4-fluoroaniline (B128567) through diazotization with sodium nitrite (B80452) in hydrochloric acid, followed by reduction of the resulting diazonium salt. ontosight.aichemicalbook.comchemicalbook.com

The general reaction is as follows:

Reactant 1Reactant 2ConditionsProduct
(4-Fluorophenyl)hydrazineAldehyde or KetoneAcid Catalyst (e.g., HCl, H₂SO₄, Lewis Acids)6-Fluoroindole derivative

Once the 6-fluoroindole core is established, regioselective bromination at the C3 position is required. The C3 position of indole is the most electron-rich and, therefore, the most susceptible to electrophilic attack. Brominating agents such as N-bromosuccinimide (NBS) are commonly employed for this purpose. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or acetonitrile (B52724).

Following the successful synthesis of 3-bromo-6-fluoroindole, the final step is the introduction of the ethyl carboxylate group at the N1 position. This is typically achieved through N-acylation using ethyl chloroformate in the presence of a base, such as potassium carbonate, in a solvent like acetone. arkat-usa.org

Larock Indole Synthesis and Related Annulation Strategies

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu This method offers a high degree of versatility and allows for the direct construction of polysubstituted indoles. wikipedia.org

To construct a 3-bromo-6-fluoroindole core via the Larock methodology, a plausible route would involve the reaction of a 2-halo-4-fluoroaniline with a bromo-substituted alkyne. The regioselectivity of the Larock reaction is a key consideration, as the substituents on the alkyne can influence the final substitution pattern of the indole. ub.edursc.org

The general catalytic cycle for the Larock indole synthesis involves:

Oxidative addition of the o-haloaniline to a Pd(0) species.

Coordination and insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization via nucleophilic attack of the aniline (B41778) nitrogen onto the vinyl-palladium intermediate.

Reductive elimination to regenerate the Pd(0) catalyst and yield the indole product. wikipedia.org

Modifications of the Larock synthesis have expanded its scope to include less reactive o-bromoanilines and o-chloroanilines, often through the use of specific phosphine (B1218219) ligands and reaction conditions.

Leimgruber-Batcho Indole Synthesis Approaches for Fluorinated Indoles

The Leimgruber-Batcho indole synthesis provides a versatile and high-yielding alternative to the Fischer indole synthesis, particularly for indoles that are unsubstituted at the C2 and C3 positions. wikipedia.org The reaction proceeds in two main steps: the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), followed by reductive cyclization of the enamine to the indole. wikipedia.org

For the synthesis of 6-fluoroindole, a suitable starting material is 4-fluoro-2-nitrotoluene. chemicalbook.comnbinno.com This precursor can be condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. Subsequent reduction of the nitro group and cyclization, often achieved in a one-pot manner using reducing agents like iron in acetic acid, Raney nickel with hydrazine, or palladium on carbon with hydrogen, affords the 6-fluoroindole. wikipedia.orgresearchgate.net

A reported synthesis of 6-chloro-5-fluoroindole (B46869) highlights the utility of this approach for halogenated indoles. researchgate.net Following the formation of the 6-fluoroindole, the C3-bromination and subsequent N-ethoxycarbonylation would proceed as described in the Fischer indole synthesis section.

Palladium-Catalyzed Cyclization and Carbonylation Processes for Indole Rings

Palladium catalysis has revolutionized the synthesis of indoles, offering a wide range of methodologies that proceed under mild conditions with high functional group tolerance. These methods often involve the formation of key C-C and C-N bonds through various catalytic cycles.

One prominent strategy is the palladium-catalyzed intramolecular cyclization of o-alkynylanilines. This approach can be adapted to produce substituted indoles by using appropriately functionalized starting materials. For instance, a 4-fluoro-2-alkynylaniline could be cyclized to a 6-fluoroindole.

More recent advancements include palladium-catalyzed C-H activation/annulation reactions. For example, the reaction of N-alkylanilines with bromoalkynes can directly afford 3-bromoindoles. This method is attractive due to its high atom economy and regioselectivity.

Palladium-catalyzed carbonylation reactions can also be employed to construct the indole ring or to introduce carbonyl functionalities. While not a direct route to the target molecule's core, these methods are valuable for the synthesis of related indole derivatives.

Copper-Catalyzed Routes to Indoles

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for indole synthesis. These reactions often proceed via mechanisms involving C-N and C-C bond formation.

One notable copper-catalyzed approach is the intramolecular cyclization of o-haloanilines with terminal alkynes, which can be seen as a copper-mediated analogue of certain palladium-catalyzed processes. Another strategy involves the reaction of anilines with ketones in the presence of a copper catalyst to form substituted indoles.

While direct copper-catalyzed routes to 3-bromo-6-fluoroindoles are not as well-established as their palladium counterparts, the versatility of copper catalysis suggests that the development of such methods is a promising area of research. For instance, copper-catalyzed methods have been developed for the synthesis of 3-aminoindoles. thieme-connect.de

Other Transition Metal-Mediated Indole Ring Formations

Besides palladium and copper, other transition metals such as rhodium, gold, and nickel have also been utilized in the synthesis of indoles. Each metal offers unique catalytic properties that can be exploited to achieve specific transformations.

Rhodium catalysts, for example, have been employed in the cyclization of vinyl acetates with diazoacetates to form furan (B31954) precursors that can be further elaborated into indole-containing structures. Gold catalysts are known to be highly effective in activating alkynes, facilitating intramolecular cyclizations of o-alkynylanilines under mild conditions. Nickel-catalyzed reactions, often more economical than palladium-catalyzed ones, have also been developed for indole synthesis, including modifications of the Larock reaction.

The choice of transition metal catalyst depends on the specific substitution pattern desired, the availability of starting materials, and the desired reaction conditions. The continuous development in this field is expected to provide even more efficient and selective routes to complex indole derivatives like Ethyl 3-Bromo-6-fluoroindole-1-carboxylate.

Regioselective Halogenation and Fluorination Strategies on the Indole Nucleus

The indole ring system presents multiple reactive sites, making the regioselective introduction of substituents a significant synthetic challenge. The electron-rich pyrrole (B145914) ring typically favors electrophilic substitution at the C3-position, while functionalization on the benzene (B151609) ring requires different strategies.

Direct Bromination at the 3-Position of Indole Systems

The C3-position of the indole nucleus is the most nucleophilic and readily undergoes electrophilic substitution. Direct bromination at this position is a common and efficient method for introducing a bromine atom. Various brominating agents can be employed for this transformation.

Due to the high reactivity of the indole ring, the reaction often proceeds rapidly under mild conditions. A common challenge is preventing over-bromination or side reactions. To achieve higher selectivity, the indole nitrogen (N1) is often protected with a suitable group, such as a tert-butyldimethylsilyl (TBDMS) or benzenesulfonyl (Bs) group. orgsyn.org This protection modulates the reactivity of the indole ring and can prevent undesired side reactions. For instance, N-protected indoles can be smoothly brominated at the 3-position using reagents like N-Bromosuccinimide (NBS). orgsyn.org The reaction of indole with bromine itself can also lead to substitution, oxidation, and even dimerization, highlighting the need for controlled reaction conditions. acs.org

Table 1: Reagents for Direct C3-Bromination of Indoles

Reagent Typical Conditions Notes
N-Bromosuccinimide (NBS) THF, -78°C to room temperature Widely used, mild conditions, good for N-protected indoles. orgsyn.org
Bromine (Br₂) Acetic acid or CH₂Cl₂ Highly reactive, can lead to multiple brominations or side products. acs.orgnih.govmdpi.com

The choice of solvent and temperature is crucial for controlling the regioselectivity and yield of the C3-bromination. Non-polar solvents are often preferred to minimize side reactions.

Introduction of Fluorine at the 6-Position: Methodological Advances

Introducing a fluorine atom onto the benzene ring of the indole nucleus, specifically at the 6-position, is more complex than C3-bromination and typically does not proceed via direct electrophilic fluorination of the parent indole. The presence of fluorine at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

Methodological advances in this area often rely on constructing the indole ring from a precursor that already contains the fluorine atom. A common strategy is to start with a fluorinated aniline derivative, such as 4-fluoroaniline or a related compound, and then build the pyrrole ring through various indole synthesis methods (e.g., Fischer, Bischler, or Larock indole synthesis). diva-portal.org

Recent developments in fluorination chemistry offer various methods, though their application to the direct, regioselective C6-fluorination of a pre-formed indole is not straightforward. mdpi.com Anodic fluorination has been used to produce monofluoroindole derivatives, although controlling the exact position can be challenging. researchgate.net The impact of a fluorine substituent on the indole moiety's electron distribution is a subject of detailed study, influencing its chemical behavior and interactions. researchgate.net

Decarboxylative Halogenation in Indole Synthesis

Decarboxylative halogenation is a powerful method for introducing a halogen atom to an aromatic or heteroaromatic ring at a position previously occupied by a carboxylic acid group. acs.orgnih.gov This transformation, also known as halodecarboxylation, offers a strategic alternative to direct halogenation, especially for accessing regioisomers that are difficult to obtain otherwise. acs.orgnih.gov

This method is particularly useful in indole synthesis as indolecarboxylic acids are readily available starting materials. The process involves the cleavage of a carbon-carbon bond and the release of carbon dioxide, with the resulting intermediate being trapped by a halogen source. nih.gov Various methods have been developed, including those utilizing metal catalysis (e.g., copper) under photoredox conditions, which allows the reaction to proceed under mild conditions. osti.govprinceton.edu This strategy can be applied to install bromine, chlorine, or iodine by selecting the appropriate halogenating agent, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). osti.govprinceton.edu Mechanistic studies suggest that the reaction can proceed through radical intermediates. researchgate.net

Table 2: General Methods for Decarboxylative Halogenation

Method Key Reagents Features
Hunsdiecker Reaction Silver salt of carboxylic acid, Bromine Classic method, often requires stoichiometric silver.
Cristol-Firth Modification Red mercuric oxide, Bromine An improvement on the classic Hunsdiecker reaction.
Photoredox Catalysis Copper catalyst, light source, halogen source (e.g., NBS) Mild conditions, broad substrate scope, catalytic. osti.govprinceton.edu

Cross-Coupling Approaches for Halogen Introduction (e.g., from anilines)

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-X bonds (where X is a heteroatom). These methods can be adapted for the synthesis of halogenated indoles, often by starting with a halogenated precursor. A prevalent strategy involves the use of ortho-haloanilines as starting materials. nih.govresearchgate.net

For the synthesis of a 6-fluoroindole derivative, one would typically start with an aniline that is appropriately substituted with fluorine and another halogen (e.g., 4-fluoro-2-iodoaniline). This precursor can then undergo a cross-coupling reaction, such as a Sonogashira or Heck coupling, to introduce the necessary carbon framework, followed by a cyclization step to form the indole nucleus. nih.govacs.org This approach ensures the precise placement of the fluorine atom from the outset. Anilines themselves can be synthesized via cross-coupling strategies, which further expands the toolkit for creating complex starting materials. researchgate.net

N-Acylation and Esterification for Indole-1-carboxylate Formation

The final step in the synthesis of the target compound involves the functionalization of the indole nitrogen. The N-H bond of the indole ring is acidic and can be readily deprotonated and subsequently acylated.

Direct N-Acylation of Indoles with Carboxylic Acid Derivatives

N-acylation of the indole nitrogen is a fundamental transformation used for protection or to install functional groups that modulate the compound's biological activity. nih.gov To form the ethyl indole-1-carboxylate, the indole precursor (3-bromo-6-fluoroindole) is reacted with an appropriate acylating agent, typically ethyl chloroformate. arkat-usa.org

The reaction generally proceeds by deprotonating the indole nitrogen with a base to form the indolide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Table 3: Common Conditions for N-Acylation of Indoles

Acylating Agent Base Solvent Notes
Ethyl Chloroformate NaH, K₂CO₃, KOH THF, DMF, Acetone A very common and effective method for forming N-ethoxycarbonyl group. arkat-usa.org
Acid Chlorides n-BuLi, NaH, Phase-Transfer Catalyst THF, CH₂Cl₂ Highly reactive, may require low temperatures. thieme-connect.de
Carboxylic Acids DCC, DMAP CH₂Cl₂ Direct coupling method, avoids the need for acid chlorides. thieme-connect.de
Carboxylic Acids Boric Acid Mesitylene Direct, economical method, though may require high temperatures. clockss.org

The choice of base and solvent is critical for the success of the N-acylation. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation, while milder bases like potassium carbonate can also be effective, particularly with reactive acylating agents. arkat-usa.orgthieme-connect.de

Utilizing Thioesters as Acyl Donors

A mild, efficient, and highly chemoselective method for the N-acylation of indoles employs thioesters as stable acyl sources. beilstein-journals.orgnih.gov This approach is particularly valuable due to its tolerance of various functional groups, avoiding the need for more reactive and sensitive acyl chlorides. beilstein-journals.org The reaction mechanism is believed to proceed via a base-promoted deprotonation of the indole nitrogen, forming an indolide anion. nih.gov This nucleophilic anion then attacks the thioester, leading to the formation of the N-acylindole and a thiolate byproduct. nih.gov

Commonly, a base such as cesium carbonate (Cs₂CO₃) is used in a high-boiling solvent like xylene at elevated temperatures (e.g., 140 °C). beilstein-journals.orgnih.gov For the synthesis of this compound, the precursor 3-bromo-6-fluoroindole would be reacted with an appropriate S-alkyl ethanethioate under these conditions. Control experiments have demonstrated that the base is crucial for the reaction to proceed. nih.gov

Table 1: Examples of N-Acylation of Indoles using Thioesters Data based on analogous reactions reported in the literature.

Indole SubstrateThioester ReagentBaseSolventYield (%)Reference
3-Methyl-1H-indoleS-methyl butanethioateCs₂CO₃Xylene62 nih.gov
1H-IndoleS-phenyl benzothioateCs₂CO₃Xylene75 beilstein-journals.org
5-Bromo-1H-indoleS-methyl butanethioateCs₂CO₃Xylene55 beilstein-journals.org
Base-Promoted N-Acylation

A conventional and widely used method for the N-acylation of indoles involves the reaction of the indole with an acylating agent, such as an acid chloride or chloroformate, in the presence of a base. clockss.orgbohrium.com The base deprotonates the indole N-H, increasing its nucleophilicity to facilitate the attack on the electrophilic acylating agent. mdpi.com

For the synthesis of this compound, the precursor 3-bromo-6-fluoroindole would be treated with ethyl chloroformate. A variety of bases and solvent systems can be employed, including sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), or aqueous potassium hydroxide (B78521) (KOH) in acetone. mdpi.comnih.gov The choice of base and solvent can be critical to avoid side reactions, such as hydrolysis of the ester group. mdpi.com For instance, using sodium methoxide (B1231860) in methanol (B129727) has been shown to cause transesterification rather than the desired N-alkylation in some indole esters. mdpi.com

Table 2: Conditions for Base-Promoted N-Acylation of Indoles Illustrative conditions based on general procedures.

Acylating AgentBaseSolventTypical SubstrateReference
Ethyl ChloroformateNaHDMF6-Bromoindole nih.gov
Ethyl ChloroacetateK₂CO₃ / KIAcetoneEthyl 5-hydroxy-2-methylindole-3-carboxylate arkat-usa.org
Alkenyl CarboxylatesNa₂CO₃MeCN1H-Indole bohrium.com
Carboxylic AcidsBoric AcidMesitylene1H-Indole clockss.org
Enzymatic Approaches to Indole N-Acylation

Enzymatic N-acylation of indoles represents a green and highly selective synthetic route, although it is less commonly applied for simple synthetic targets. Indole N-acylation is chemically challenging due to the low nucleophilicity of the indole nitrogen. researchgate.net Research into the biosynthesis of natural products has identified enzymes capable of catalyzing this transformation. For example, BulbE TE, an N-acylindole-forming macrocyclase, is involved in the biosynthesis of the cyclopeptide bulbiferamide. researchgate.net This enzyme was found to catalyze macrocyclization via the indole nitrogen, demonstrating that enzymatic solutions to this chemical challenge exist in nature. researchgate.net However, the application of such enzymes for the specific synthesis of this compound is not established and would likely require significant protein engineering to achieve activity on the specific non-natural substrate.

Palladium-Catalyzed N-H Alkoxycarbonylation

Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of N-H bonds in heterocycles, including indoles. nih.govnih.gov These methods offer an alternative to traditional base-promoted acylations. The N-H alkoxycarbonylation of an indole can be achieved using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of an oxidant and a source of the alkoxycarbonyl group. beilstein-journals.org For instance, the reaction might proceed under a carbon monoxide (CO) atmosphere with an alcohol as the source of the alkoxy group. beilstein-journals.org The versatility and functional group tolerance of palladium catalysis make it an attractive strategy, potentially avoiding the need for protecting groups on other parts of the molecule. nih.gov The synthesis of indole-N-carboxylates via palladium-catalyzed C-H and N-H alkoxycarbonylation has been reported, highlighting the utility of this approach. beilstein-journals.org

Formation of Indole-1-carboxylates via Protecting Group Strategies

The introduction of a group at the N-1 position of indole is a common strategy to protect the indole nitrogen during subsequent synthetic steps. wikipedia.orgorganic-chemistry.org The ethoxycarbonyl group in this compound can be viewed as such a protecting group. Carbamates, such as the tert-butoxycarbonyl (Boc) group, are frequently used for this purpose and are introduced under standard conditions, typically involving a base and an acylating agent like di-tert-butyl dicarbonate (B1257347) or a chloroformate. nih.govmdpi.org

The synthesis of the target compound fits directly into this paradigm. The N-ethoxycarbonyl group is installed on the 3-bromo-6-fluoroindole precursor using ethyl chloroformate. arkat-usa.org This reaction is typically performed by first deprotonating the indole with a suitable base (e.g., NaH, LDA, or KOH) to form the nucleophilic indolide anion, which then reacts with the electrophilic ethyl chloroformate. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions at the indole nitrogen, which can be acidic and nucleophilic. mdpi.org

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is a central challenge in indole chemistry. The indole ring has multiple reactive sites, primarily the N-1 and C-3 positions. Acylation can often occur at the C-3 position due to its higher electron density. nih.gov

However, for the synthesis of this compound, the precursor molecule is 3-bromo-6-fluoroindole. In this substrate, the C-3 position is already blocked by a bromine atom. This steric and electronic modification effectively directs any subsequent acylation reaction to the N-1 position. Therefore, reacting 3-bromo-6-fluoroindole with an electrophilic acylating agent like ethyl chloroformate under basic conditions proceeds with high N-regioselectivity. The methods described previously, such as base-promoted acylation or the use of thioesters, would all be expected to yield the desired N-1 carboxylate product chemo- and regioselectively.

Stepwise Assembly Approaches

The synthesis of this compound is best achieved through a stepwise approach, beginning with a simpler, commercially available precursor. A logical synthetic sequence involves the formation of the indole core, followed by sequential functionalization.

A plausible synthetic route is as follows:

Formation of 6-Fluoroindole: The synthesis can commence from 4-fluoroaniline. A common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov Alternatively, other indole ring-forming strategies could be employed.

C-3 Bromination: Once 6-fluoroindole is obtained, the next step is the regioselective bromination at the electron-rich C-3 position. This is a standard electrophilic aromatic substitution reaction for indoles. The reaction is typically carried out using a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like THF or dichloromethane (B109758) at low temperatures to control reactivity and prevent over-bromination. orgsyn.org

N-1 Ethoxycarbonylation: The final step is the introduction of the ethyl carboxylate group at the N-1 position of the 3-bromo-6-fluoroindole intermediate. As discussed, this is achieved by N-acylation. A standard and effective method is to treat the indole with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF or DMF to generate the indolide anion. This anion is then quenched with ethyl chloroformate to yield the final product, this compound. mdpi.comarkat-usa.org

This stepwise assembly ensures that each functional group is installed in a controlled and regioselective manner, leading to the efficient construction of the target molecule.

Convergent Synthetic Pathways

A plausible convergent strategy commences with the synthesis of the 6-fluoroindole scaffold. This can be achieved through established indole syntheses such as the Fischer, Leimgruber-Batcho, or Sugasawa methods, starting from appropriately substituted aniline precursors. For instance, the Leimgruber-Batcho indole synthesis is often favored in industrial settings due to the use of readily available starting materials.

Once the 6-fluoroindole core is obtained, the synthesis converges by introducing the substituents at the 1- and 3-positions. The N-acylation to install the ethyl carboxylate group can be performed by treating the 6-fluoroindole with ethyl chloroformate in the presence of a suitable base. The subsequent regioselective bromination at the C-3 position is a crucial step. The electron-rich nature of the indole ring directs electrophilic substitution primarily to this position. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, offering good yields and selectivity under controlled conditions.

An alternative convergent approach involves the synthesis of a pre-functionalized fragment that already contains the bromo and ethoxycarbonyl groups, which is then used to construct the indole ring. However, the former strategy of building upon the 6-fluoroindole core is generally more direct.

The key fragments in a convergent synthesis are outlined in the table below:

Key FragmentSynthetic Approach
6-FluoroindoleFischer Indole Synthesis, Leimgruber-Batcho Synthesis, Sugasawa Synthesis
Ethyl ChloroformateCommercially available
N-Bromosuccinimide (NBS)Commercially available

The final coupling of these fragments typically proceeds in a two-step sequence from 6-fluoroindole: N-acylation followed by C-3 bromination.

Scalable Synthetic Protocols

The transition of a synthetic route from laboratory-scale to a scalable protocol suitable for larger-scale production necessitates a focus on factors such as cost of reagents, safety, reaction conditions, and ease of purification.

For the synthesis of this compound, a scalable protocol would likely begin with an efficient and high-yielding synthesis of the 6-fluoroindole precursor. As mentioned, the Leimgruber-Batcho synthesis is a strong candidate for this step due to its industrial applicability.

The subsequent N-acylation with ethyl chloroformate is generally a robust and scalable reaction. The use of common and inexpensive bases such as sodium hydride or potassium carbonate, and standard organic solvents, contributes to the economic viability of this step.

The final bromination step using N-Bromosuccinimide is also amenable to scale-up. However, careful control of the reaction temperature is crucial to maintain regioselectivity and prevent the formation of di-brominated or other side products. The reaction is typically carried out at low temperatures, and the work-up procedure should be designed to efficiently remove the succinimide (B58015) byproduct.

A summary of a potential scalable synthetic protocol is presented below:

StepReactionReagents and ConditionsKey Considerations for Scalability
16-Fluoroindole Synthesis (e.g., Leimgruber-Batcho)Substituted o-nitrotoluene, dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, followed by reductive cyclization (e.g., H₂, Pd/C)Availability and cost of starting materials, efficient and safe handling of hydrogenation.
2N-Ethoxycarbonylation6-Fluoroindole, Ethyl Chloroformate, Base (e.g., NaH or K₂CO₃), Solvent (e.g., THF or DMF)Cost of base and solvent, efficient heat management, straightforward work-up.
3C-3 BrominationEthyl 6-fluoroindole-1-carboxylate, N-Bromosuccinimide (NBS), Solvent (e.g., CH₂Cl₂ or THF)Precise temperature control, efficient removal of succinimide byproduct, crystallization-based purification.

Chemical Reactivity and Transformations of Ethyl 3 Bromo 6 Fluoroindole 1 Carboxylate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. youtube.com The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or benzenium ion. youtube.comlibretexts.org

The indole (B1671886) ring is an electron-rich aromatic system, and it is significantly more reactive towards electrophiles than benzene (B151609). The position of highest electron density and therefore the primary site of electrophilic attack is the C-3 position of the pyrrole (B145914) ring. researchgate.net This high nucleophilicity is due to the ability of the nitrogen atom to donate its lone pair of electrons into the ring system, stabilizing the positive charge in the transition state.

However, in the case of Ethyl 3-Bromo-6-fluoroindole-1-carboxylate, the C-3 position is already substituted with a bromine atom. This effectively blocks the most reactive site from undergoing typical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. Consequently, any further electrophilic aromatic substitution must occur at other available positions on the indole scaffold, primarily on the carbocyclic (benzene) portion of the molecule.

With the C-3 position blocked, electrophilic attack will be directed to the benzene ring at the C-4, C-5, or C-7 positions. The regiochemical outcome of such a reaction is dictated by the electronic effects of the existing substituents: the 6-fluoro group and the N-1-ethoxycarbonyl group.

Bromo Substituent : The bromine at C-3 primarily serves to block this position. Its electronic influence on the benzene part of the ring is less significant compared to the groups directly attached to that ring.

N-1-Ethoxycarbonyl Group : The ethyl carboxylate group on the indole nitrogen is strongly electron-withdrawing. This group significantly reduces the electron-donating ability of the nitrogen atom into the pyrrole and benzene rings, thereby deactivating the entire indole system towards electrophilic attack. researchgate.net

The combined effect of these substituents makes further electrophilic aromatic substitution on this compound challenging. The molecule is significantly deactivated. If a reaction were to be forced under harsh conditions, substitution would be predicted to occur at the C-5 or C-7 positions, guided by the directing effect of the C-6 fluoro group. Studies on similar 3-bromoindoles have shown that further bromination can occur at the C-5 position. nih.gov

Cross-Coupling Reactions at the Bromo-Substituted C-3 Position

The carbon-bromine bond at the C-3 position is the most synthetically useful feature of the molecule, enabling a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the indole core into more complex structures.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds. nih.govrsc.org It involves the reaction of an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com For this compound, the C-3 bromine atom can be readily coupled with various aryl, heteroaryl, or vinyl boronic acids.

Research on analogous 3-bromoindoles has demonstrated that these substrates are excellent partners in Suzuki-Miyaura couplings. nih.gov For instance, reactions of 3-bromoindoles with phenyl boronic acid proceed smoothly to afford 3-phenylindoles in high yields. nih.gov The reaction is tolerant of a wide range of functional groups, making it a robust method for diversification. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigand (if separate)BaseSolventTypical TemperatureReference
Pd(PPh₃)₄N/AK₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene80-110 °C nih.govmdpi.comorgsyn.org
Pd(dppf)Cl₂N/AK₂CO₃ or KOAcDMF or Dioxane80-100 °C mdpi.comnih.gov
Pd(OAc)₂RuPhos or SPhosK₃PO₄ or K₂CO₃Toluene or DioxaneRoom Temp to 100 °C nih.gov

The C-3 bromo functionality also allows for Heck and Sonogashira coupling reactions, which introduce alkenyl and alkynyl groups, respectively.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org This reaction would allow for the synthesis of 3-alkenyl-6-fluoroindoles from this compound. The reaction typically exhibits high trans selectivity in the resulting olefin product. organic-chemistry.org A variety of palladium catalysts and reaction conditions can be employed, including phosphine-free systems. mdpi.comresearchgate.net

The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govscirp.org This transformation on this compound would yield 3-alkynyl-6-fluoroindole derivatives. While iodoindoles are more reactive, bromoindoles are also competent substrates for this coupling, sometimes requiring slightly more forcing conditions or more active catalyst systems. nih.govnih.gov

Table 2: General Conditions for Heck and Sonogashira Couplings

ReactionCatalystCo-catalyst/LigandBaseSolventReference
HeckPd(OAc)₂ or PalladacyclesPPh₃ or Phosphine-freeEt₃N, NaOAc, or K₂CO₃DMF or Acetonitrile (B52724) organic-chemistry.orgmdpi.com
SonogashiraPdCl₂(PPh₃)₂ or Pd(PPh₃)₄CuIEt₃N or PiperidineTHF or DMF nih.govnih.govscirp.org

Beyond the Suzuki, Heck, and Sonogashira reactions, the C-3 bromo group on the indole can participate in a variety of other palladium-catalyzed transformations. These methods further expand the synthetic utility of the compound.

Stille Coupling : This reaction involves the coupling of an organohalide with an organotin compound (organostannane). The Stille reaction is known for its mild conditions and tolerance of a wide array of functional groups. mdpi.com

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the organohalide. This reaction is notable for the high reactivity of the organozinc species, often allowing for reactions to proceed under mild conditions. nih.gov

Carbonylative Couplings : In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a CO molecule between the indole C-3 position and the palladium center, leading to the formation of ketones or other carbonyl derivatives. For example, acetylation of aryl bromides can be achieved using acetyltrimethylsilane. orgsyn.org

These diverse cross-coupling methodologies underscore the importance of this compound as a building block in medicinal and materials chemistry, providing numerous avenues for structural modification and the synthesis of complex target molecules.

C-H Functionalization Strategies on the Indole Ring System

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern synthetic chemistry for modifying complex molecules. For the indole ring system, these strategies typically target the C2, C4, C5, C6, or C7 positions, as the C3 position is already substituted in the title compound. However, specific studies detailing these transformations on this compound have not been reported.

Directed C-H Alkylation and Arylation

Directed C-H functionalization involves the use of a directing group to selectively activate a specific C-H bond for reaction, often with a metal catalyst. In the context of N-protected indoles, the carboxylate group at the N1-position could potentially direct functionalization to the C7 position. Despite the prevalence of such methodologies, there is no specific literature describing the directed C-H alkylation or arylation of this compound. General studies on other indole derivatives exist, but direct application and results for this specific substrate remain undocumented.

Catalytic Carbonylation Reactions

Catalytic carbonylation introduces a carbonyl group (C=O) into a molecule, typically by reacting it with carbon monoxide in the presence of a transition metal catalyst. This method could theoretically be applied to functionalize the C-H bonds on the benzene portion of the indole ring. Nevertheless, a search of the scientific literature did not yield any studies on the catalytic carbonylation of this compound.

Oxidative C-H Functionalization

Oxidative C-H functionalization involves the activation of a C-H bond and the subsequent formation of a new bond with a nucleophile, often employing a metal catalyst and an oxidant. This strategy can be used to introduce a variety of functional groups onto the indole ring. However, no specific examples or research findings concerning the oxidative C-H functionalization of this compound are available in the current body of scientific literature.

Transformations Involving the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the N1-position is an important functional handle that can undergo various transformations to further derivatize the molecule.

Ester Hydrolysis and Decarboxylation

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation, would remove the N1-protecting group, yielding 3-bromo-6-fluoroindole. While this is a standard transformation for N-alkoxycarbonyl-protected indoles, specific conditions, and yields for the hydrolysis and subsequent decarboxylation of this compound have not been explicitly reported. General procedures for similar substrates typically involve basic hydrolysis (e.g., with NaOH or KOH) followed by acidification and heating to effect decarboxylation.

Ester Reduction and Amidation

The ethyl carboxylate group can be reduced to a primary alcohol or converted into an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to alcohols. This would convert the N1-ethyl carboxylate to an N1-hydroxymethyl group.

Amidation: The direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with the aid of a catalyst.

Despite the fundamental nature of these reactions, specific protocols, and detailed research findings for the ester reduction or amidation of this compound are not described in the available literature.

Reactivity of the Fluoro-Substituted Aromatic Ring

The presence of a fluorine atom on the benzene portion of the indole ring opens up possibilities for specific substitution reactions. The electron-withdrawing nature of the N-ethoxycarbonyl group can influence the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Potential at C-6 (if activated)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. In the case of this compound, the fluorine atom at the C-6 position can potentially act as a leaving group in an SNAr reaction. The success of such a reaction is highly dependent on the electronic nature of the aromatic ring.

The N-ethoxycarbonyl group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack but can activate it for nucleophilic attack. This activation is crucial for an SNAr reaction to proceed at the C-6 position. For a successful SNAr reaction, the aromatic ring needs to be sufficiently electron-deficient to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. While the N-ethoxycarbonyl group does withdraw electron density, its activating effect for SNAr at the C-6 position might be modest. Additional strong electron-withdrawing groups on the aromatic ring would significantly enhance the potential for SNAr.

In the absence of strong activation, forcing conditions such as high temperatures and strong nucleophiles might be required to facilitate the substitution of the fluorine atom. The reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles demonstrates that nucleophilic substitution on the indole nucleus is feasible, particularly when activated by a nitro group. nii.ac.jp While not a direct analogue, this suggests that with sufficient activation, the C-6 fluorine of this compound could be displaced by various nucleophiles, including alkoxides, amines, and thiolates, to introduce new functional groups at this position.

Table 1: Potential Nucleophiles for SNAr at C-6

Nucleophile Class Example Potential Product
Alkoxides Sodium methoxide (B1231860) (NaOMe) Ethyl 3-bromo-6-methoxyindole-1-carboxylate
Amines Pyrrolidine Ethyl 3-bromo-6-(pyrrolidin-1-yl)indole-1-carboxylate

Palladium-Catalyzed C-H Alkoxylation (e.g., at C-4 for 6-bromoindole)

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. nih.govnih.gov For indole derivatives, regioselective C-H activation can be challenging due to the presence of multiple reactive sites. However, specific catalytic systems have been developed to achieve site-selective functionalization.

A notable example relevant to the scaffold of this compound is the C-4 alkoxylation of 6-bromoindole. This transformation has been achieved through an iridium-catalyzed triborylation followed by a Chan-Evans-Lam coupling, which effectively installs a methoxy (B1213986) group at the C-4 position. While this example does not involve direct palladium-catalyzed C-H alkoxylation, it highlights a successful strategy for the regioselective introduction of an alkoxy group at the C-4 position of a 6-bromoindole, a close analogue to the target molecule. This methodology could potentially be adapted for this compound to achieve similar C-4 functionalization.

Direct palladium-catalyzed C-H alkoxylation of indoles has also been reported, often directed by a group on the indole nitrogen. The N-ethoxycarbonyl group in this compound could potentially serve as a directing group to facilitate C-H activation at an adjacent position, such as C-7. The specific regioselectivity would depend on the palladium catalyst, ligands, and reaction conditions employed.

Derivatization and Further Functionalization of the Indole Scaffold

The bromine atom at the C-3 position of this compound serves as a versatile handle for a wide array of derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse range of substituents at the C-3 position, significantly expanding the molecular complexity and potential applications of this indole scaffold.

Common and powerful cross-coupling reactions that can be employed for the functionalization of the C-3 position include the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-3 bromine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C-3 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the C-3 position and an amine. nih.gov This provides a direct route to 3-aminoindole derivatives, which are important pharmacophores. A variety of primary and secondary amines can be used as coupling partners.

Heck Reaction: The Heck reaction couples the C-3 bromine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. organic-chemistry.org This allows for the introduction of vinyl substituents at the C-3 position, which can be further functionalized.

The choice of palladium catalyst, ligands, base, and solvent is crucial for the success and efficiency of these cross-coupling reactions. The electronic and steric properties of the substituents on both coupling partners also play a significant role.

Table 2: Potential Cross-Coupling Reactions for Derivatization at C-3

Reaction Name Coupling Partner Catalyst/Reagents (Typical) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 3-Arylindole
Buchwald-Hartwig Aniline (B41778) Pd₂(dba)₃, Xantphos, Cs₂CO₃ 3-(Arylamino)indole

Through the judicious application of these modern synthetic methodologies, this compound can be transformed into a vast library of novel indole derivatives with diverse functionalities, paving the way for the exploration of their properties in various scientific fields.

Advanced Analytical Techniques for Structural Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For Ethyl 3-Bromo-6-fluoroindole-1-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides definitive information about its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR spectroscopy are fundamental in confirming the regiochemistry of the substituents on the indole (B1671886) scaffold. The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons—a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group—due to spin-spin coupling. orgsyn.org The aromatic region would display a set of signals corresponding to the protons on the benzene (B151609) ring portion of the indole. The specific positions of the bromine and fluorine atoms create a unique splitting pattern for the remaining aromatic protons (H-2, H-4, H-5, and H-7), allowing for their unambiguous assignment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. orgsyn.org The spectrum would show characteristic signals for the carbonyl carbon of the ethyl carboxylate group, the carbons of the ethyl chain, and the carbons of the indole ring. The carbon atoms directly bonded to the electronegative fluorine (C-6) and bromine (C-3) atoms would exhibit predictable shifts in their resonance frequencies, confirming their positions.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Characteristic Features
-COOCH₂CH₃~4.4 (quartet)~62Quartet due to coupling with -CH₃
-COOCH₂CH₃~1.4 (triplet)~14Triplet due to coupling with -CH₂
C=O-~149Carbonyl carbon, deshielded
C-2~7.8 (singlet)~128Singlet, as adjacent C-3 is substituted
C-3-~95Shielded due to direct attachment to bromine
Aromatic CH~7.3 - 8.2~98 - 140Complex splitting patterns due to F and Br
C-6-~160 (doublet)Deshielded and split due to fluorine attachment

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in strong signals and a wide chemical shift range, which makes it highly sensitive to the local electronic environment. nih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-6 position. The precise chemical shift of this signal provides a unique fingerprint for the compound. Furthermore, this fluorine atom will couple with adjacent protons, primarily H-5 and H-7, leading to a characteristic splitting pattern (a doublet of doublets) in both the ¹⁹F and ¹H NMR spectra. This heteronuclear coupling provides definitive proof of the fluorine's regiochemical placement on the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₁₁H₉BrFNO₂, the calculated monoisotopic mass is 284.9800 Da. nih.gov

HRMS analysis can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of the molecular formula and distinguishing it from other potential formulas with the same nominal mass. An additional key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum separated by two mass units (the M+ and M+2 peaks), which is a definitive indicator of the presence of a single bromine atom in the molecule. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes may be more active in IR while others are more active in Raman. nih.gov

Key functional groups in this compound produce characteristic vibrations. The most prominent band in the FT-IR spectrum is expected to be the strong C=O stretching vibration from the ethyl carboxylate group. Other important vibrations include C-O stretching from the ester, C-F stretching, C-Br stretching, and various vibrations associated with the aromatic indole ring, such as C-H and C=C stretching. rsc.orgwalshmedicalmedia.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=O (Ester)Stretching1720 - 1740FT-IR (Strong)
C=C (Aromatic)Stretching1450 - 1600FT-IR, Raman
C-O (Ester)Stretching1150 - 1300FT-IR (Strong)
C-F (Aryl)Stretching1100 - 1250FT-IR
C-BrStretching500 - 650FT-IR, Raman

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The indole ring system is an inherent chromophore due to its conjugated π-electron system.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* electronic transitions within the indole nucleus. The position of the maximum absorbance (λmax) and the intensity of the absorption are influenced by the substituents on the ring. The electron-withdrawing ethyl carboxylate group at the N-1 position, along with the halogen substituents, will modulate the energy of the molecular orbitals and thus shift the absorption maxima compared to unsubstituted indole.

X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive data on bond lengths, bond angles, and torsional angles. researchgate.net

This analysis would confirm the planarity of the indole ring system and reveal the conformation of the ethyl carboxylate group relative to the ring. Furthermore, X-ray diffraction elucidates the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules pack together in the crystal lattice. researchgate.net While a crystal structure for this specific compound is not publicly available, the technique remains the gold standard for unambiguous solid-state structural proof.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (HPLC, GC-MS)

The purity of this compound is paramount for its application in further synthetic endeavors and biological screening. Similarly, the ability to monitor the progress of reactions involving this intermediate is crucial for optimizing reaction conditions and maximizing yields. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely employed analytical techniques for these purposes. They offer high resolution, sensitivity, and reproducibility for the qualitative and quantitative analysis of this halogenated indole derivative.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a particularly suitable method for assessing the purity of this compound and for monitoring its formation or consumption in real-time. The separation principle is based on the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. Due to its relatively nonpolar nature, this compound is well-retained on such columns, allowing for effective separation from more polar starting materials, reagents, and byproducts.

A typical HPLC system for the analysis of this compound would consist of a C18 column with a UV detector, as the indole ring system possesses a strong chromophore. The choice of mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical for achieving optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a reaction mixture with varying polarities.

Illustrative HPLC Method for Purity Assessment:

To illustrate, a hypothetical HPLC method for determining the purity of a sample of this compound is presented below. The retention time of the main peak corresponding to the product allows for its identification, while the peak area percentage provides a quantitative measure of its purity.

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~9.5 min

Monitoring Reaction Progress with HPLC:

HPLC is also an invaluable tool for monitoring the progress of a reaction, for instance, the bromination of Ethyl 6-fluoroindole-1-carboxylate. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, one can track the disappearance of the starting material and the appearance of the desired product. This data is crucial for determining the reaction endpoint and for kinetic studies.

Hypothetical Reaction Monitoring Data:

Time (hours)Starting Material Peak Area (%)Product Peak Area (%)
098.50.5
165.232.8
230.167.9
45.392.7
6<198.1

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint," allowing for definitive identification.

The most common ionization technique used in GC-MS is Electron Ionization (EI). Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses of the ethyl ester group, bromine, and potentially the fluorine atom.

Expected Fragmentation Pattern in GC-MS (EI):

The analysis of the mass spectrum would reveal key fragments that aid in the structural confirmation of this compound. The presence of isotopes of bromine (79Br and 81Br in approximately a 1:1 ratio) would result in characteristic isotopic patterns for bromine-containing fragments.

m/z (mass-to-charge ratio)Proposed Fragment IonInterpretation
285/287[M]+•Molecular ion
240/242[M - OCH2CH3]+Loss of the ethoxy group
212/214[M - COOCH2CH3]+Loss of the entire ethyl carboxylate group
206[M - Br]+Loss of a bromine atom
133[C8H4FN]+Fragment corresponding to the fluorinated indole core

The combination of retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum provides a very high degree of confidence in the identification and purity assessment of this compound.

Mechanistic Investigations of Transformations Involving Ethyl 3 Bromo 6 Fluoroindole 1 Carboxylate

Elucidation of Reaction Pathways for Indole (B1671886) Ring Formation

The synthesis of the ethyl 3-bromo-6-fluoroindole-1-carboxylate scaffold involves a multi-step sequence, each with a distinct reaction mechanism. The formation of the core 6-fluoroindole (B127801) ring is typically achieved through established indole syntheses adapted for fluorinated precursors. Subsequent N-acylation and C3-bromination install the remaining functionalities.

A plausible pathway begins with a fluorinated aniline (B41778) derivative, such as 4-fluoroaniline (B128567). One common route is the Fischer indole synthesis , where 4-fluoroaniline is reacted with a ketone or aldehyde under acidic conditions to form a phenylhydrazone. This intermediate then undergoes a thermally or acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the 6-fluoroindole ring.

Once the 6-fluoroindole core is formed, the subsequent steps are:

N-Acylation: The indole nitrogen is functionalized with an ethyl carboxylate group. This is typically an N-acylation reaction, the mechanism of which is detailed in section 5.2.

C3-Bromination: The final step is the selective bromination at the C3 position. The N-alkoxycarbonyl group serves to protect the nitrogen and modulate the reactivity of the indole ring. The mechanism is a classic electrophilic aromatic substitution. The indole C3 position is inherently electron-rich and highly susceptible to electrophilic attack. An electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), is used. orgsyn.org The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion) after the initial attack by the electrophile at the C3 position. Subsequent deprotonation by a weak base restores the aromaticity of the pyrrole (B145914) ring, yielding the 3-bromo product. The N-protecting group prevents side reactions at the nitrogen and deactivates the ring sufficiently to avoid over-bromination on the benzene (B151609) portion. researchgate.net

Mechanistic Studies of N-Acylation Processes

The introduction of the ethyl carboxylate group at the N1 position of the 6-fluoroindole ring is a critical step that influences the stability and subsequent reactivity of the molecule. This transformation is typically achieved via nucleophilic substitution.

The most common mechanistic pathway involves the deprotonation of the indole's N-H bond by a strong base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govnih.gov This acid-base reaction generates a highly nucleophilic indolide anion.

The reaction proceeds as follows:

Deprotonation: The base abstracts the acidic proton from the indole nitrogen, forming an indolide salt (intermediate A). nih.gov

Nucleophilic Attack: The resulting indolide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically ethyl chloroformate (ClCO₂Et).

Substitution: This attack proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, yielding the final product, ethyl 6-fluoroindole-1-carboxylate, and a salt byproduct (e.g., NaCl). nih.govresearchgate.net

A proposed mechanism for this base-promoted N-acylation is outlined below:

Scheme 1: Proposed Mechanism for N-Acylation of 6-Fluoroindole

This process is generally high-yielding and chemoselective for the nitrogen atom, as the indolide anion is a much stronger nucleophile than any of the carbon atoms in the ring under these conditions.

Catalytic Cycles in Transition Metal-Mediated Cross-Coupling and Functionalization Reactions

The C3-bromo substituent makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation and proceed through well-established catalytic cycles.

Suzuki-Miyaura Coupling: The Suzuki reaction couples the indole with an organoboron reagent. The catalytic cycle involves three key steps: wikipedia.orgharvard.edu

Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the C(sp²)-Br bond of the indole derivative. This forms a square planar Pd(II) intermediate (Indolyl-Pd(II)-Br). This step is often rate-limiting.

Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide ligand.

Reductive Elimination: The two organic groups on the palladium center (the indole and the new substituent) couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. organic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction forms a new C-C bond by coupling the indole with an alkene. The mechanism involves: wikipedia.orgnumberanalytics.comlibretexts.org

Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-indole bond. This step typically occurs in a syn-periplanar fashion.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product. This step generally dictates the regioselectivity of the product.

Reductive Elimination/Base Regeneration: A base is used to regenerate the Pd(0) catalyst from the palladium-hydride species, completing the cycle. organic-chemistry.org

Sonogashira Coupling: This reaction couples the indole with a terminal alkyne and typically employs a dual palladium and copper co-catalyst system. libretexts.orgwikipedia.org

Palladium Cycle: It begins with the oxidative addition of the C-Br bond to the Pd(0) catalyst.

Copper Cycle: Concurrently, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst. youtube.com

For all these transformations, this compound acts as the aryl halide electrophile, with the reaction occurring selectively at the C3-Br bond.

Understanding Regioselectivity and Chemoselectivity in Complex Reaction Systems

In transformations involving this compound, selectivity is a key consideration.

Regioselectivity: The primary site of reactivity in transition metal-catalyzed cross-coupling reactions is overwhelmingly the C3 position. This high regioselectivity is governed by the relative lability of the bonds available for oxidative addition. The general reactivity trend for C(sp²)-X bonds is C-I > C-Br ≈ C-OTf >> C-Cl >> C-F. wikipedia.org Therefore, the C3-Br bond is significantly more reactive than the C6-F bond or any of the C-H bonds on the aromatic rings under standard palladium-catalyzed conditions. While direct C-H activation is possible under specific conditions, it typically requires harsher conditions or directing groups that are absent here, making the C-Br bond the kinetically favored reaction site. nih.gov

Role of Catalysts, Ligands, and Solvents in Reaction Efficiency and Outcome

The success of transition metal-mediated transformations of this compound is critically dependent on the careful selection of the catalyst, ligands, and solvent.

Catalysts: Palladium is the most common metal used. Pre-catalysts are typically Pd(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These precursors generate the active Pd(0) species in situ. csbsju.edu

Ligands: Ligands are essential for stabilizing the palladium catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle.

Electron-donating ligands (e.g., bulky alkylphosphines like P(tBu)₃ or N-heterocyclic carbenes (NHCs)) increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step with aryl bromides. wikipedia.org

Steric bulk of the ligand can promote the reductive elimination step and prevent the formation of inactive catalyst dimers.

The choice of ligand can also control selectivity, as seen in cases of chemoselectivity between different halides or pseudohalides. researchgate.net

Solvents: The solvent plays multiple roles, including dissolving reactants, stabilizing charged intermediates, and in some cases, coordinating to the metal center.

Polar aprotic solvents like DMF, dioxane, and THF are commonly used as they can dissolve the various components of the reaction mixture and support the polar transition states involved in steps like oxidative addition. whiterose.ac.uk

In Suzuki reactions, the choice of solvent is also critical for the efficacy of the base and the solubility of the boronic acid, with biphasic systems (e.g., toluene/water) often being employed. wikipedia.orgharvard.edu

The coordinating ability of the solvent can influence catalyst activity. Highly coordinating solvents may compete with the substrate for binding sites on the palladium center, potentially slowing the reaction. researchgate.net

The interplay between these three components determines the reaction's yield, rate, and selectivity.

Table 1: Typical Reaction Components for Cross-Coupling of Aryl Bromides
Reaction TypeCommon Pd Pre-catalystsCommon LigandsCommon SolventsCommon Bases
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, P(tBu)₃, SPhos, XPhosToluene, Dioxane, THF, DMF, H₂OK₂CO₃, Cs₂CO₃, K₃PO₄
Heck-MizorokiPd(OAc)₂, PdCl₂PPh₃, P(o-tolyl)₃, BINAPDMF, NMP, Acetonitrile (B52724)Et₃N, K₂CO₃
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosTHF, DMF, TolueneEt₃N, Diisopropylamine

Computational Chemistry Studies of Ethyl 3 Bromo 6 Fluoroindole 1 Carboxylate

Conformation Analysis of N-Acylated Indoles

The conformational preferences of N-acylated indoles, including Ethyl 3-Bromo-6-fluoroindole-1-carboxylate, are dominated by the rotational barrier around the N-C(O) bond of the carbamate (B1207046) group. This restricted rotation gives rise to distinct planar conformers, often referred to as syn and anti rotamers. The planarity of the N-acyl group is a consequence of the delocalization of the nitrogen lone pair into the carbonyl group's π-system, which imparts a partial double-bond character to the N-C(O) bond.

Computational studies on analogous N-carbomethoxyindoles have shown that two primary ground-state conformations exist. scielo.org.mx These can be described as:

Conformer A (syn): The carbonyl group of the ethyl carboxylate moiety is oriented towards the benzene (B151609) ring of the indole (B1671886) core.

Conformer B (anti): The carbonyl group is directed away from the benzene ring and towards the C2 position of the indole.

In the majority of cases, Conformer A is found to be more stable. scielo.org.mx This preference can be attributed to favorable steric and electronic interactions. However, the presence of specific substituents, particularly those capable of forming intramolecular hydrogen bonds, can shift this preference towards Conformer B. scielo.org.mx For this compound, which lacks such hydrogen-bonding capabilities at the relevant positions, the syn conformation (Conformer A) is expected to be the more stable rotamer.

The interconversion between these two conformers is not free at room temperature, as it requires overcoming a significant energy barrier. Theoretical calculations on similar N-carbomethoxyindoles have quantified this rotational barrier.

Compound AnalogueRotational Energy Barrier (kcal/mol)
N-carbomethoxyindole11.8
N-carbomethoxy-2,3-dihydroindole9.8
N-carbomethoxy-7-azaindole12.8
N-carbomethoxy-7-azaindoline11.5

This table presents computationally derived rotational energy barriers for the interconversion between syn and anti conformers in various N-carbomethoxylated indole derivatives, which serve as models for understanding the conformational dynamics of this compound. scielo.org.mx

The data indicates that the energy barrier for rotation in these systems is typically between 9.8 and 12.8 kcal/mol. scielo.org.mx These barriers are lower than those observed for the E-Z isomerization in amides, which typically fall in the 14.6-21.5 kcal/mol range. scielo.org.mx The magnitude of this barrier is sufficient to allow for the potential observation of distinct rotamers by techniques such as NMR spectroscopy, particularly at lower temperatures. The electronic nature of the substituents on the indole ring can influence the height of this rotational barrier. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to have a modest impact on the rotational barrier.

Twisting the carbamate group out of the plane of the indole ring is energetically unfavorable due to the loss of the stabilizing n-π* delocalization between the nitrogen lone pair and the carbonyl group. scielo.org.mx The transition state for the rotation is calculated to occur at a dihedral angle of approximately 90 degrees, where this delocalization is completely disrupted. scielo.org.mx At this point, the nitrogen atom undergoes pyramidalization.

Synthetic Applications and Strategic Utility in Advanced Organic Synthesis

Ethyl 3-Bromo-6-fluoroindole-1-carboxylate as a Precursor for Highly Functionalized Indoles

The C3-bromo substituent is the key feature that positions this compound as an exceptional precursor for a diverse array of highly functionalized indoles. This transformation is predominantly achieved through palladium-catalyzed cross-coupling reactions, which allow for the stereospecific and high-yielding formation of carbon-carbon and carbon-heteroatom bonds. The N-ethoxycarbonyl protecting group is crucial as it prevents side reactions at the nitrogen atom and facilitates the desired reactivity at the C3 position.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction enables the formation of C(sp²)–C(sp²) bonds by coupling the 3-bromoindole with various aryl or vinyl boronic acids or their esters. This is a primary method for synthesizing 3-arylindoles, a common motif in bioactive molecules. While reactions on the specific title compound are not widely published, the utility of this approach is well-established for analogous N-protected 3-bromoindoles and 3-bromoindazoles, which serve as excellent predictive models. researchgate.netnih.govresearchgate.net

Heck Coupling: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the 3-bromoindole with an alkene. organic-chemistry.org This method is particularly useful for synthesizing 3-vinylindoles, which can be further elaborated. The development of mechanochemical, solvent-free Heck reactions for challenging substrates like 3-bromoindazoles highlights the ongoing innovation in this area, which is applicable to indole (B1671886) scaffolds. beilstein-journals.org

Sonogashira Coupling: To introduce an alkyne moiety at the C3-position, the Sonogashira coupling is employed, reacting the bromoindole with a terminal alkyne. wikipedia.org This reaction provides access to 3-alkynylindoles, which are valuable intermediates for constructing more complex heterocyclic systems or for use in materials science. acs.orgnih.gov

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds, coupling the 3-bromoindole with a wide range of primary or secondary amines. wikipedia.orgorganic-chemistry.org This provides direct access to 3-aminoindole derivatives, which are important pharmacophores. The reaction has been successfully applied to N-protected 3-bromoindazoles, demonstrating its feasibility on similar heterocyclic systems. researchgate.net

Reaction TypeCoupling PartnerResulting Functional Group at C3Illustrative Conditions (from Analogous Systems)Reference
Suzuki-MiyauraArylboronic AcidArylPd(PPh₃)₄, Cs₂CO₃, 1,4-Dioxane/EtOH/H₂O, 140°C (Microwave) researchgate.netresearchgate.net
Heckn-Butyl AcrylateVinylPd(OAc)₂, PPh₃, NaOAc, TBAB, Ball-milling beilstein-journals.org
SonogashiraTerminal AlkyneAlkynylPdCl₂(PPh₃)₂, CuI, Et₃N, Room Temperature wikipedia.org
Buchwald-HartwigAmine (e.g., Aniline)AminoPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C wikipedia.orgresearchgate.net

Construction of Diverse Indole-Based Heterocyclic Systems

Beyond simple functionalization, this compound is a strategic starting material for constructing fused polycyclic systems. The C3-bromo and C2-H positions of the indole nucleus can participate in intramolecular cyclization reactions, leading to the formation of novel indole-based heterocycles. These reactions often proceed via a domino or cascade mechanism, where an initial intermolecular coupling is followed by an intramolecular ring-closure, rapidly building molecular complexity from a simple precursor.

Palladium catalysis is a cornerstone for these transformations. For instance, an initial Heck or Sonogashira coupling can install a tether at the C3-position, which contains a reactive group capable of cyclizing onto the C2 or C4 position of the indole ring. Such strategies have been extensively used to synthesize 3,4-fused tricyclic indoles, which form the core of many alkaloids and pharmacologically active compounds. rsc.orgnih.govrsc.org Intramolecular Larock indole annulation and Catellani-type reactions represent advanced methods for assembling these complex frameworks. nih.gov

Fused Ring SystemSynthetic Strategy ExampleKey Reaction TypeReference
Pyrrolo[3,2-b]indolesIntramolecular Buchwald-Hartwig aminationC-N Coupling / Cyclization mdpi.com
Cyclohepta[b]indolesIntramolecular Friedel-Crafts reactionElectrophilic Aromatic Substitution rsc.org
γ-Carbolines (Pyrido[4,3-b]indoles)Intramolecular Heck annulationC-C Coupling / Cyclization mdpi.com
Pyrimido[5,4-b]indolesIntramolecular cyclization of urea (B33335) derivativesCondensation / Cyclization metu.edu.tr

Integration into Multi-Component and Cascade Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a hallmark of efficient and sustainable synthesis. researchgate.net this compound is an ideal substrate for integration into such sequences. After an initial functionalization at the C3-position, the newly introduced group can trigger a cascade of reactions.

For example, a 3-alkynylindole, formed via Sonogashira coupling, can undergo a subsequent cyclization cascade to form complex polycyclic indoles. Similarly, other indole derivatives are known to participate in dearomatization cascades with reactants like nitrile imines to rapidly assemble polycyclic indoline (B122111) scaffolds under mild, catalyst-free conditions. rsc.org Palladium-catalyzed multicomponent reactions have also been developed to synthesize N-fused polycyclic indoles from simpler precursors. rsc.org The versatility of the C3-bromo handle allows for the strategic introduction of functionalities that can initiate or participate in these powerful complexity-building transformations. nih.govresearchgate.net

Strategic Use in the Total Synthesis of Complex Organic Molecules

The indole nucleus is a central feature of thousands of natural products, many of which possess potent biological activity. The functionalization of a pre-formed indole core is a common and powerful strategy in total synthesis. bohrium.com Halogenated indoles, such as this compound, serve as critical intermediates in these synthetic endeavors.

The strategic functionalization of a 3-bromoindole has been a key step in the synthesis of several complex alkaloids. For instance, the total synthesis of dehydrobufotenine (B100628) was achieved using an intramolecular Buchwald-Hartwig amination of a suitably substituted bromoindole derivative as the key ring-forming step. mdpi.com Similarly, the synthesis of (+)-ambiguine H utilized an intramolecular Heck reaction to construct its tetracyclic core. mdpi.com In the synthesis of (±)-dibromophakellin, functionalization of an indole-2-carboxylate (B1230498) precursor was a pivotal part of the strategy. nih.gov These examples underscore the strategic importance of C3-halogenated indoles as reliable platforms for launching the synthesis of intricate molecular architectures. nih.govrsc.orgacs.orgnih.gov

Natural ProductKey Synthetic Step Involving a Halo-IndoleReaction TypeReference
DehydrobufotenineIntramolecular cyclization of a 3-amino-4-bromoindole derivativeBuchwald-Hartwig Amination mdpi.com
(+)-Ambiguine HIntramolecular cyclization of a 3-alkenyl-2-bromoindole derivativeHeck Reaction mdpi.com
ArboridinineC2-H alkylation of a tryptamine (B22526) derivativePhotoredox Catalysis nih.gov
(±)-DibromophakellinBromination and subsequent hydrogenation of an indole precursorElectrophilic Bromination / Reduction nih.gov

Enabling Scaffold for the Development of New Synthetic Methodologies

The development of novel synthetic methods relies on the availability of robust, well-behaved, and versatile substrates to test and optimize new transformations. This compound, with its clearly defined points of reactivity, serves as an excellent scaffold for this purpose. researchgate.net

For example, its C-Br bond can be transformed into other functionalities beyond those achieved by cross-coupling. The lithiation-borylation sequence is a powerful method for converting an aryl bromide into a boronic ester. bris.ac.ukbris.ac.ukmanchester.ac.uk This transformation would convert this compound into its corresponding 3-borylated analogue, opening up a new suite of subsequent reactions (e.g., oxidation, amination, further cross-coupling). nih.govnih.gov

Furthermore, the predictable reactivity of 3-bromoindoles makes them ideal substrates for screening new catalysts and ligands for cross-coupling reactions. beilstein-journals.org Researchers developing more active, stable, or selective catalysts for reactions like the Suzuki or Heck coupling often use substrates like 3-bromoindoles to benchmark their performance against existing systems, thereby advancing the field of synthetic methodology. nih.gov

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-Bromo-6-fluoroindole-1-carboxylate, and how are reaction progress and purity monitored?

Methodological Answer: The synthesis typically involves multi-step reactions, including bromination, fluorination, and esterification. For example:

Bromination : Introduce bromine at the 3-position of the indole core using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Fluorination : Fluorine is introduced at the 6-position via nucleophilic aromatic substitution (e.g., using KF or CsF) or electrophilic fluorinating agents.

Esterification : The carboxyl group at position 1 is protected as an ethyl ester using ethyl chloroformate or via acid-catalyzed esterification.

Q. Monitoring Methods :

  • Thin-Layer Chromatography (TLC) to track reaction completion .
  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and purity .
  • Mass Spectrometry (MS) for molecular weight verification.

Q. Key Considerations :

  • Solvent choice (e.g., DMF for fluorination, dichloromethane for bromination) impacts yield .
  • Temperature control minimizes side reactions (e.g., dehalogenation or over-fluorination) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer : Core techniques include:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves the 3D molecular structure, including bond angles and halogen positioning. SHELX software is widely used for refinement .
  • Multinuclear NMR :
    • ¹⁹F NMR identifies fluorine substituents and detects electronic effects from bromine.
    • ¹H-¹³C HSQC/HMBC correlations map indole ring connectivity .
  • FT-IR Spectroscopy : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) stretches.

Q. Data Interpretation Tips :

  • In SC-XRD, intermolecular interactions (e.g., O–H⋯O/N–H⋯O hydrogen bonds) stabilize crystal packing .
  • NMR splitting patterns reveal substituent effects (e.g., bromine’s electron-withdrawing impact on adjacent protons) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer : By-product formation (e.g., dihalogenated indoles or ester hydrolysis) is mitigated through:

  • Temperature Control : Lower temperatures (0–25°C) during bromination reduce polybromination .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency in biphasic systems .
  • Protection/Deprotection Strategies : Protect reactive sites (e.g., NH of indole) with tert-butoxycarbonyl (Boc) groups before fluorination .

Case Study :
In a fluorination step, substituting polar aprotic solvents (DMF) with less nucleophilic solvents (acetonitrile) reduced ester hydrolysis by 30% .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer : SC-XRD with SHELX refinement provides atomic-level insights:

Structure Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm regiochemistry.

Hydrogen Bonding Analysis : Identify O–H⋯O/N–H⋯O interactions that influence supramolecular assembly (e.g., dimer formation) .

Halogen Positioning : Bromine and fluorine orientations are mapped to assess steric/electronic effects on reactivity.

Example :
In a related indole carboxylate, SC-XRD revealed a dihedral angle of 6° between the –COOH group and indole ring, explaining its planar configuration in crystal lattices .

Q. How do substituent positions (Br at C3, F at C6) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

  • Bromine at C3 : Acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Electron-withdrawing effects activate the indole ring for nucleophilic attack .
  • Fluorine at C6 : Enhances stability against oxidation and directs electrophilic substitution to meta positions due to its -I effect .

Q. Experimental Design :

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency.
  • Use DFT calculations to predict reaction pathways and transition states.

Q. What strategies are used to evaluate the bioactivity of this compound in medicinal chemistry research?

Methodological Answer :

Structural Analog Synthesis : Replace Br/F with other halogens or functional groups (e.g., –CH₃, –OCH₃) to study structure-activity relationships (SAR) .

In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Molecular Docking : Model interactions with target proteins (e.g., EGFR) to rationalize bioactivity .

Q. Data Analysis :

  • Compare IC₅₀ values of derivatives to identify pharmacophore requirements.
  • Correlate logP values (from HPLC) with membrane permeability trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.